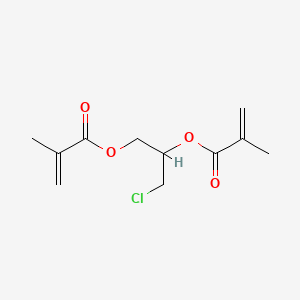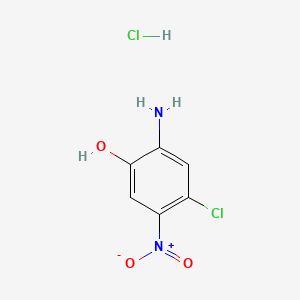
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is an organic compound with the molecular formula C6H5ClN2O3.ClH. It is a derivative of phenol, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride typically involves the nitration of 2-amino-4-chlorophenol followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is then formed by treating the nitro compound with hydrochloric acid. The final product is obtained through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or anilines.
Aplicaciones Científicas De Investigación
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of photographic materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can further affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-amino-4-chloro-5-nitro-: The parent compound without the hydrochloride salt.
Phenol, 2-amino-4-chloro-3-nitro-: A similar compound with the nitro group at the 3-position.
Phenol, 2-amino-5-chloro-4-nitro-: A similar compound with the chloro and nitro groups swapped.
Uniqueness
Phenol, 2-amino-4-chloro-5-nitro-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of amino, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
67815-67-2 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O3 |
Peso molecular |
225.03 g/mol |
Nombre IUPAC |
2-amino-4-chloro-5-nitrophenol;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O3.ClH/c7-3-1-4(8)6(10)2-5(3)9(11)12;/h1-2,10H,8H2;1H |
Clave InChI |
UZYGGKCJOSXNMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


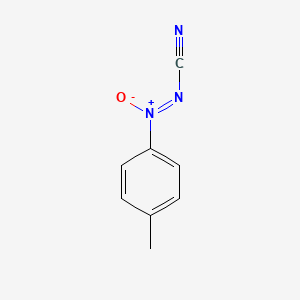

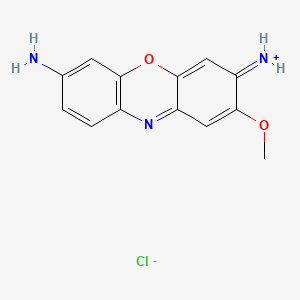
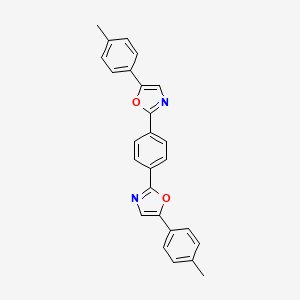

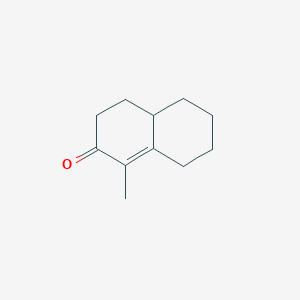

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
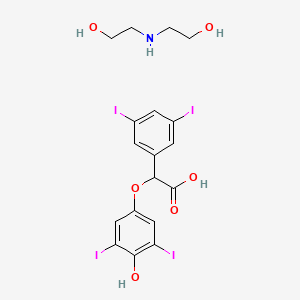
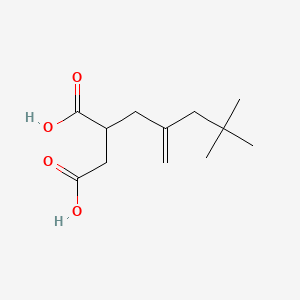
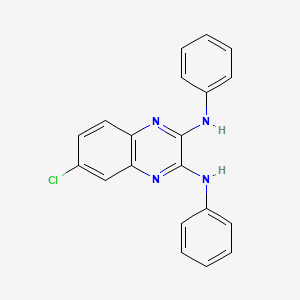
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)

